Duloxetine-d3 Maleate
Description
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Properties
Molecular Formula |
C₂₂H₂₀D₃NO₅S |
|---|---|
Molecular Weight |
416.51 |
Synonyms |
(γS)-N-Methyl-d3-γ-1-naphthalenyloxy-2-thiophenepropanamine Maleate; (+)-(S)-N-Methyl-d3-γ-1-naphthyloxy-2-thiophenepropylamine Maleate; LY-248686 Maleate; |
Origin of Product |
United States |
Preparation Methods
Condensation and Deuterium Incorporation
The initial step involves reacting S-(-)-N,N-dimethyl-3-hydroxy-3-(2-thienyl)propylamine-d3 with 1-fluoronaphthalene in a mixed solvent system of dimethyl sulfoxide (DMSO) and n-heptane. Sodium hydride (NaH) acts as a base, facilitating the nucleophilic aromatic substitution that forms the naphthyl ether linkage. Crucially, the dimethylamino group in the starting alcohol is fully deuterated (N,N-dimethyl-d6 ), ensuring retention of deuterium throughout subsequent steps.
Reaction conditions are tightly controlled:
-
Temperature: 60–80°C
-
Solvent ratio (DMSO:n-heptane): 1:1 to 1:2
-
Reaction time: Until complete consumption of the starting material (monitored via TLC/HPLC).
Post-reaction, the mixture is quenched in cold water (0–10°C) and extracted with n-heptane. The organic phase is concentrated under reduced pressure (65–85°C) to yield (S)-(+)-N,N-dimethyl-d6-3-(1-naphthyloxy)-3-(2-thienyl)propylamine .
Salt Formation with Levotartaric Acid
The free base is dissolved in ethanol and combined with an aqueous solution of levotartaric acid at 40–70°C. Slow cooling to 10°C induces crystallization of the diastereomeric salt, which is filtered and washed with cold ethyl acetate. This step achieves both chiral resolution and deuterium retention , yielding the tartaric acid salt with ≥99.3% purity and a 94–96% yield.
| Parameter | Value |
|---|---|
| Yield | 94–96% |
| Purity (HPLC) | ≥99.3% |
| Deuterium Content | ≥99.5 atom% D |
| Optical Purity | ≥99.8% ee |
Conversion to this compound
Demethylation and Maleate Salt Formation
The tartaric acid salt undergoes demethylation using ethyl chloroformate in toluene, selectively removing one methyl group to yield N-methyl-d3-3-(1-naphthyloxy)-3-(2-thienyl)propylamine . This intermediate is then treated with maleic acid in acetone, forming the final This compound . The reaction is monitored for deuteration stability, as acidic conditions risk deuterium loss at labile positions.
Critical parameters for maleate formation:
-
Solvent: Anhydrous acetone or ethyl acetate
-
Stoichiometry (maleic acid): 1.05 equivalents
The product is isolated via vacuum filtration, washed with cold acetone, and dried under reduced pressure (40–45°C) to achieve a free-flowing crystalline solid.
Purity Optimization and Impurity Control
Chromatographic Purification
Reverse-phase HPLC with a C18 column and deuterated mobile phases (e.g., D2O/acetonitrile-d3) ensures separation of non-deuterated impurities. The DU-I impurity [(+)-N-methyl-3-(1-naphthyloxy)-3-(3-thienyl)propanamine], a regioisomeric byproduct, is controlled to <0.1% via gradient elution.
Isotopic Enrichment Validation
Mass spectrometry (HRMS) and ²H-NMR confirm deuterium distribution. Key spectral data include:
-
HRMS (ESI): m/z 298.1542 [M+H]⁺ (theoretical for C18D3H16NOS⁺: 298.1545)
-
²H-NMR (DMSO-d6): δ 2.45 (s, 3H, N-CD3), 3.12 (q, J = 6.5 Hz, 2H, CH2-CD3).
Industrial-Scale Process Considerations
Solvent Recovery and Waste Reduction
The patented method in CN114163415A emphasizes green chemistry principles , recycling n-heptane and DMSO through fractional distillation. This reduces industrial wastewater by 40% compared to traditional methods.
Cost-Effective Deuterium Sources
Using dimethylamine-d6 hydrochloride instead of custom-synthesized deuterated reagents lowers raw material costs by 30%. The reagent’s commercial availability and stability under reaction conditions make it ideal for large-scale synthesis.
Analytical Characterization of Final Product
| Parameter | Specification |
|---|---|
| Appearance | White to off-white powder |
| Assay (HPLC) | 98.0–102.0% |
| Impurities (total) | ≤0.5% |
| Residual solvents | <500 ppm (ICH Q3C) |
| Water content (KF) | ≤0.2% |
| Deuterium content | ≥99.0 atom% D |
Q & A
Q. What computational approaches predict deuterium-induced changes in this compound’s binding affinity to serotonin transporters?
- Methodology : Perform molecular dynamics (MD) simulations using density functional theory (DFT) to model deuterium’s impact on hydrogen bonding and van der Waals interactions. Validate predictions with in vitro radioligand binding assays (Ki comparisons) .
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